

An In-depth Technical Guide to the Multifunctional Reagent: Tetrazine-diazo-PEG4-biotin

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Compound of Interest

Compound Name: *Tetrazine-diazo-PEG4-biotin*

Cat. No.: *B11928386*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, functionalities, and applications of **Tetrazine-diazo-PEG4-biotin**, a versatile heterotrifunctional reagent. This molecule is of significant interest in the fields of chemical biology, proteomics, and drug development due to its unique combination of a bioorthogonal reactive group, a photocleavable/cross-linking moiety, and a high-affinity purification tag.

Core Components and Functionalities

Tetrazine-diazo-PEG4-biotin is a sophisticated chemical tool comprised of four key components, each conferring a distinct and powerful functionality.

- Tetrazine:** The 1,2,4,5-tetrazine ring is an electron-deficient diene that plays a crucial role in bioorthogonal chemistry. It undergoes an exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its high speed, specificity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for a catalyst.^[1] The reaction is irreversible due to the release of nitrogen gas.
- Diazo Group:** The diazo functional group (-N=N=) introduces a layer of photocontrol and cleavability. Upon exposure to UV light, diazo compounds can form highly reactive carbenes,

which can insert into neighboring C-H and N-H bonds, leading to covalent cross-linking of interacting biomolecules.[2] This feature is invaluable for capturing transient protein-protein interactions. Furthermore, the diazo linkage in this molecule is reported to be cleavable under mild reducing conditions using sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), allowing for the release of captured biomolecules after purification.[3][4]

- **PEG4 Spacer:** The tetraethylene glycol (PEG4) linker is a hydrophilic spacer that enhances the overall solubility of the molecule in aqueous buffers.[5] This is particularly important when working with biomolecules that may have limited solubility. The PEG4 spacer also provides spatial separation between the functional moieties, reducing steric hindrance and ensuring that each component can function optimally.[5]
- **Biotin:** Biotin (Vitamin B7) is a well-established affinity tag in molecular biology.[6] It forms an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin. This high-affinity interaction is widely exploited for the purification, immobilization, and detection of biotinylated molecules and their binding partners.[1]

Quantitative Data

The following tables summarize the key quantitative data for **Tetrazine-diazo-PEG4-biotin** and its reactive components.

Table 1: Physicochemical Properties of **Tetrazine-diazo-PEG4-biotin**

Property	Value	Reference(s)
Molecular Formula	$\text{C}_{45}\text{H}_{57}\text{N}_{11}\text{O}_9\text{S}$	[3][4]
Molecular Weight	928.07 g/mol	[3][4]
Purity	≥95%	[3][4][7]
Appearance	Dark orange solid	[3][4]
Solubility	Water, DMSO, DMF, other polar solvents	[3][4][7]
Storage Conditions	-20°C, protected from light and moisture	[3][4][7]

Table 2: Representative Reaction Kinetics and Stability of Tetrazine Moieties

Parameter	Value/Observation	Conditions	Reference(s)
Second-Order Rate Constant (k_2) with TCO	$> 800 \text{ M}^{-1}\text{s}^{-1}$	General methyltetrazine	
$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	3,6-di-(2-pyridyl)-s-tetrazine in 9:1 methanol/water	[1]	
Up to $3.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Conformationally strained TCO derivatives in water	[8]	
Stability of Tetrazines	Electron-withdrawing substituents can decrease stability	Aqueous media	[9]
Dipyridyl-s-tetrazines show 60-85% degradation after 12h	1:9 DMSO/PBS, pH 7.4, 37°C	[9][10]	
Phenyl tetrazines show >75% remaining after 12h	1:9 DMSO/PBS, pH 7.4, 37°C	[9][10]	

Note: Specific kinetic and stability data for **Tetrazine-diazo-PEG4-biotin** are not readily available in the public domain. The provided data are for structurally similar tetrazine derivatives and should be considered as a general guide.

Experimental Protocols

The following are detailed methodologies for key applications of **Tetrazine-diazo-PEG4-biotin**. These protocols are based on established procedures for similar reagents and should be optimized for specific experimental systems.

Protocol for Bioorthogonal Labeling and Pull-Down of a TCO-Modified Protein

This protocol describes the labeling of a protein that has been engineered to contain a trans-cyclooctene (TCO) moiety, followed by affinity purification of the protein and its interactors.

Materials:

- TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Tetrazine-diazo-PEG4-biotin**
- Anhydrous DMSO
- Streptavidin-conjugated magnetic beads
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Elution Buffer (e.g., 50 mM sodium dithionite in PBS, freshly prepared)
- Magnetic rack

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **Tetrazine-diazo-PEG4-biotin** in anhydrous DMSO. Store at -20°C.
 - Equilibrate the streptavidin magnetic beads by washing them three times with Binding/Wash Buffer according to the manufacturer's instructions.
- Bioorthogonal Labeling:
 - To your TCO-modified protein solution (e.g., 1 mg/mL), add the **Tetrazine-diazo-PEG4-biotin** stock solution to a final concentration of 1.5- to 5-fold molar excess over the protein.

- Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color.
- Removal of Excess Reagent (Optional but Recommended):
 - Remove unreacted **Tetrazine-diazo-PEG4-biotin** using a desalting column or dialysis against PBS.
- Affinity Purification (Pull-Down):
 - Add the biotinylated protein sample to the equilibrated streptavidin magnetic beads.
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
 - Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
 - Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - To elute the captured proteins, resuspend the beads in Elution Buffer.
 - Incubate for 30-60 minutes at room temperature with gentle mixing.
 - Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
 - The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Photo-Cross-Linking of Protein-Protein Interactions

This protocol outlines a general procedure for using the diazo group to photocrosslink a biotinylated bait protein to its interacting partners.

Materials:

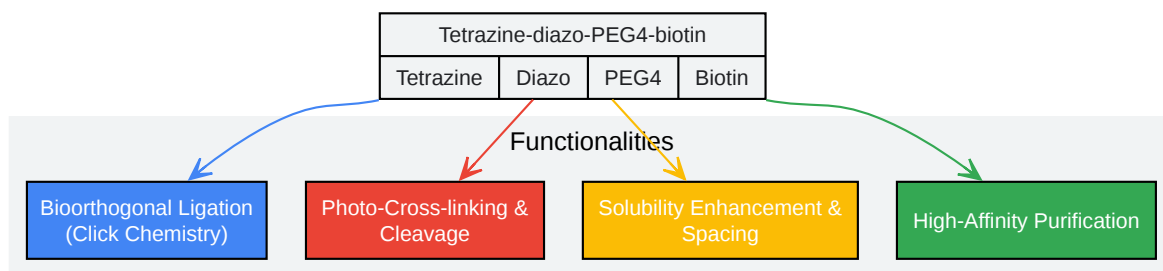
- Biotinylated bait protein (prepared as in section 3.1, steps 1-3)
- Cell lysate or purified protein mixture containing potential interacting partners
- UV lamp (e.g., 365 nm)
- Ice bath

Procedure:

- Incubation:
 - Incubate the biotinylated bait protein with the cell lysate or protein mixture for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C).
- Photo-Cross-Linking:
 - Place the sample on an ice bath to minimize heat-induced damage.
 - Irradiate the sample with UV light (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
- Analysis:
 - The cross-linked complexes can be affinity-purified using streptavidin beads as described in section 3.1, step 4.
 - The purified, cross-linked complexes can then be analyzed by SDS-PAGE. The cross-linked species will appear as higher molecular weight bands.

Mandatory Visualizations

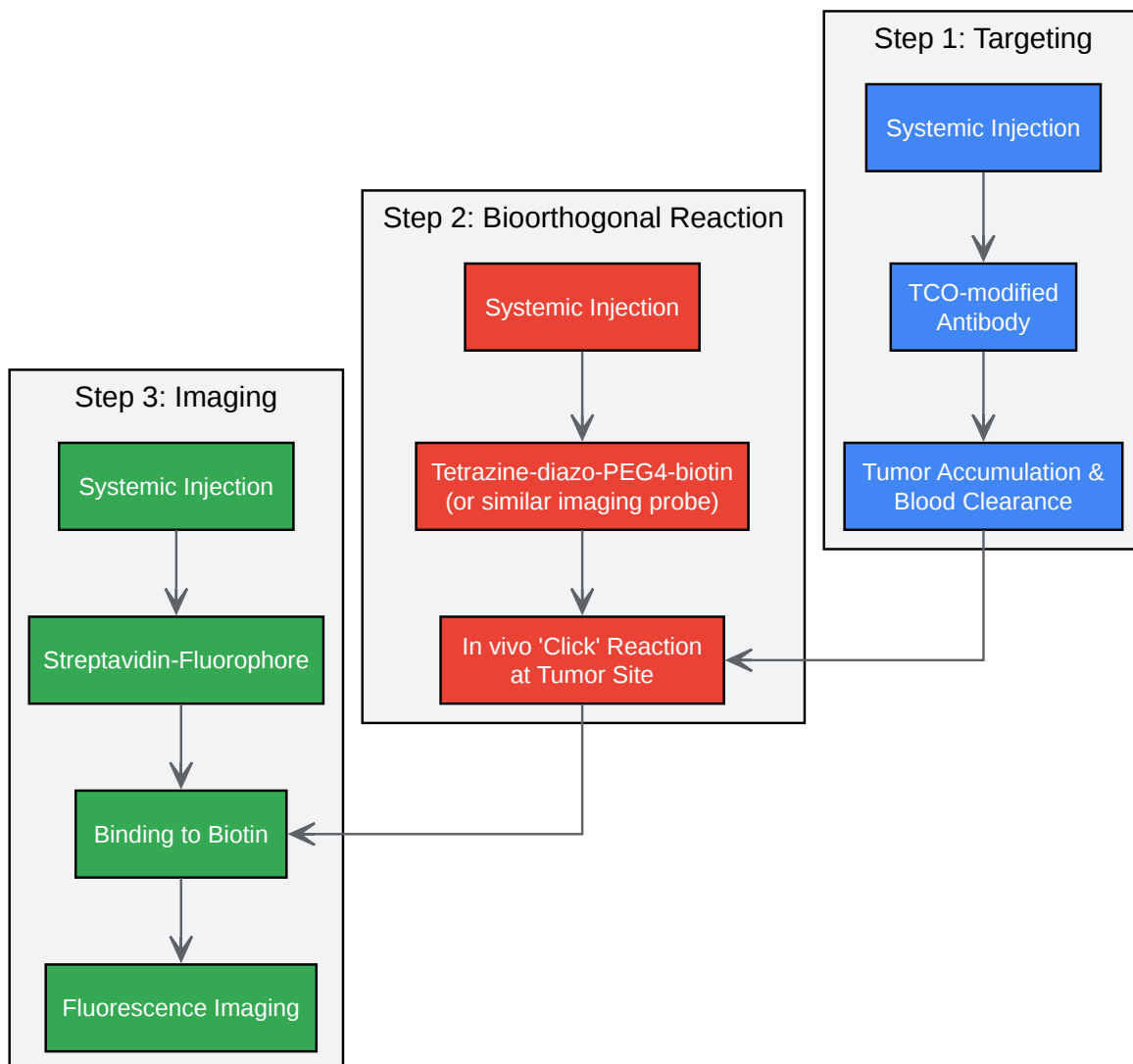
Logical Relationship of Tetrazine-diazo-PEG4-biotin Components



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Caption: Functional components of the **Tetrazine-diazo-PEG4-biotin** molecule.

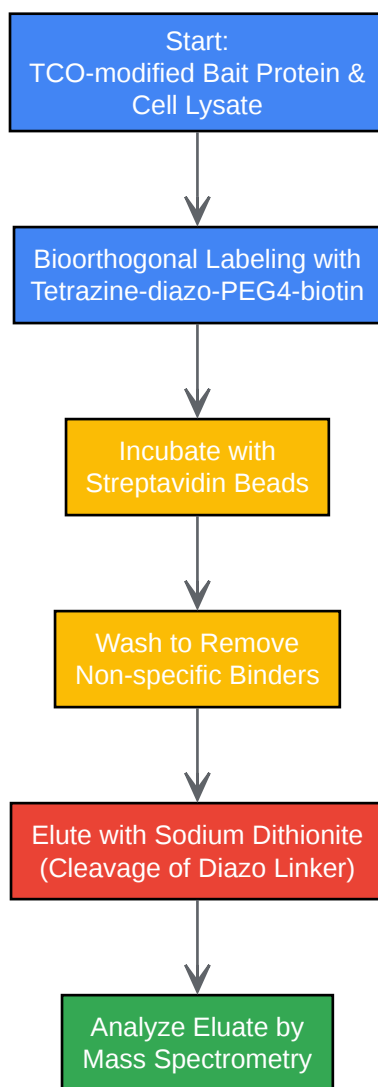
Experimental Workflow for Pre-targeted Imaging



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Caption: Workflow for pre-targeted in vivo imaging.

Experimental Workflow for Protein Pull-Down Assay



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Caption: Workflow for affinity purification and identification of protein interactors.

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